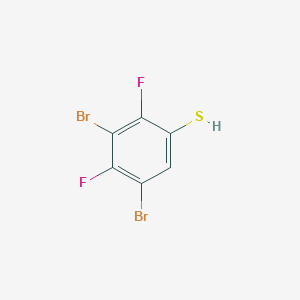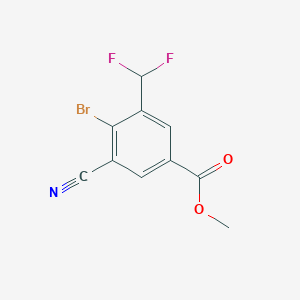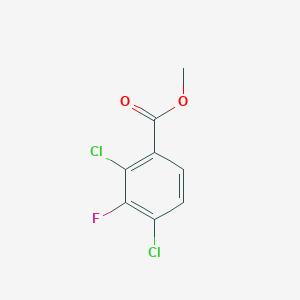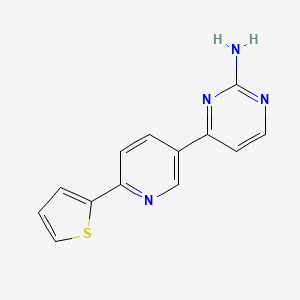
4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine
Descripción general
Descripción
The compound “4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine” is a heterocyclic compound with a pyrimidine ring. It has a molecular formula of C13H10N4S .
Synthesis Analysis
The synthesis of this compound involves several steps. The starting compound is (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one 3, which is prepared by condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde. This compound then reacts with thiourea to obtain a pyrimidinthiol derivative 4. Compound 4 is allowed to react with hydrazine hydrate to afford 2-hydrazinylpyrimidine derivative 5 .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, reaction with thiourea, and reaction with hydrazine hydrate .Aplicaciones Científicas De Investigación
Antimicrobial Applications
A study by Patel et al. (2017) explored the synthesis of derivatives from "4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine" and evaluated their antibacterial and antifungal activities. The compounds exhibited antimicrobial activity against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus Clavatus, highlighting their potential as novel antimicrobial agents (Patel & Patel, 2017).
Anticancer and Anti-inflammatory Applications
Another research focus is on the anti-inflammatory and anticancer properties of these derivatives. Shehab et al. (2018) synthesized novel pyrimidine-2-thiol derivatives showing potent anti-inflammatory and antioxidant activities. These compounds were effective both in vitro and in vivo, which suggests their utility in developing new therapeutic agents for inflammation and oxidative stress-related diseases (Shehab, Abdellattif, & Mouneir, 2018).
Histone Deacetylase Inhibition
Zhou et al. (2008) discovered a derivative, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), as a potent histone deacetylase inhibitor. This compound selectively inhibits HDACs 1-3 and 11, demonstrating significant antitumor activity and potential as an anticancer drug (Zhou et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(6-thiophen-2-ylpyridin-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c14-13-15-6-5-10(17-13)9-3-4-11(16-8-9)12-2-1-7-18-12/h1-8H,(H2,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJSUWYYLFKTNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



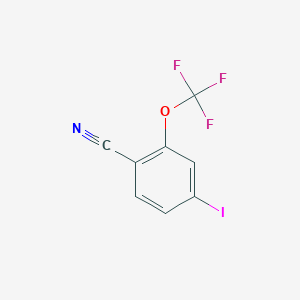
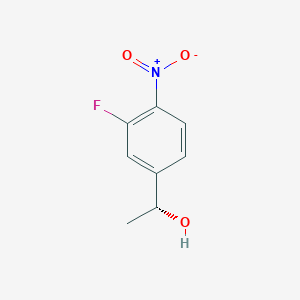
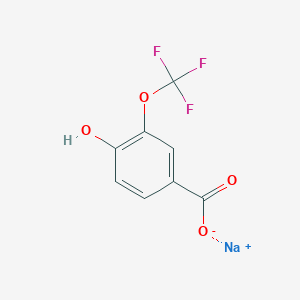
![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1448894.png)
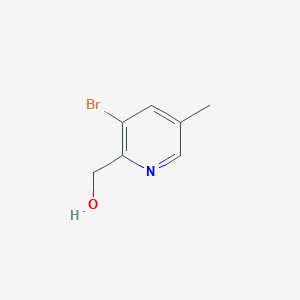
![Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride](/img/structure/B1448900.png)
![tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1448901.png)
![2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1448905.png)
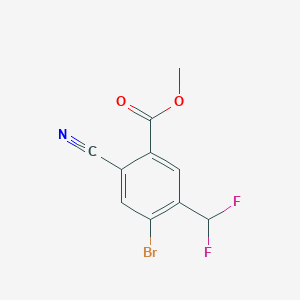
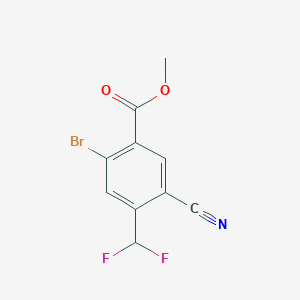
![1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1448908.png)
